molecular formula C36H24FeN6O4S B110374 Ferroin CAS No. 14634-91-4

Ferroin

Cat. No.: B110374
CAS No.: 14634-91-4
M. Wt: 692.5 g/mol
InChI Key: CIWXFRVOSDNDJZ-UHFFFAOYSA-L
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Description

Ferroin, chemically known as tris(1,10-phenanthroline) iron(II) sulfate, is a coordination complex widely utilized as a redox indicator and catalyst. Its structure features an Fe²⁺ center coordinated to three 1,10-phenanthroline ligands, which stabilize the metal ion and enable reversible redox behavior. Upon oxidation to Fe³⁺ (ferriin), this compound transitions from a deep red to pale blue, a property exploited in kinetic studies like the Belousov-Zhabotinsky (BZ) reaction . In the BZ reaction, this compound catalyzes the oscillatory oxidation of malonic acid, with its color shifts providing real-time visualization of redox cycles. Additionally, this compound exhibits unique photothermal properties when interacting with biomolecules like albumin, forming light-absorbing nanostructures that influence heat transfer in aqueous solutions .

Preparation Methods

Chemical Foundations of Ferroin Synthesis

This compound’s structure comprises an octahedral iron(II) center coordinated by three 1,10-phenanthroline ligands, stabilized by sulfate counterions. The complex’s redox activity arises from the Fe²⁺/Fe³⁺ transition, which induces a visible color change from red to blue upon oxidation . The synthesis typically employs ferrous sulfate heptahydrate (FeSO47H2OFeSO_4·7H_2O) or ammonium iron(II) sulfate hexahydrate ((NH4)2Fe(SO4)26H2O(NH_4)_2Fe(SO_4)_2·6H_2O) as iron sources, combined with 1,10-phenanthroline or its hydrochloride monohydrate derivative .

Preparation Methodologies

Regeneration of FeSO4⋅7H2OFeSO_4·7H_2OFeSO4⋅7H2O from Contaminated Fe2(SO4)3Fe_2(SO_4)_3Fe2(SO4)3

A common starting material for this compound synthesis is ferrous sulfate heptahydrate, often regenerated from ferric sulfate (Fe2(SO4)3Fe_2(SO_4)_3) contaminants. In a documented procedure , 10 mL of a Fe2(SO4)3Fe_2(SO_4)_3 suspension was diluted to 20 mL with deionized water and heated gently. Ascorbic acid (C6H8O6C_6H_8O_6) was incrementally added under agitation, reducing Fe³⁺ to Fe²⁺ and yielding a light green solution. Ethanol (20 mL) was introduced during cooling, precipitating aqua-colored FeSO47H2OFeSO_4·7H_2O crystals. Vacuum filtration isolated the product, which was air-dried for subsequent use.

Reaction:

Fe2(SO4)3+C6H8O6+7H2O2FeSO47H2O+H2SO4+C6H6O6Fe2(SO4)3 + C6H8O6 + 7H2O \rightarrow 2FeSO4·7H2O + H2SO4 + C6H6O6

Synthesis of [Fe(phen)3]SO4[Fe(phen)_3]SO_4[Fe(phen)3]SO4 Complex

The core synthesis involves combining FeSO47H2OFeSO_4·7H_2O with 1,10-phenanthrolinium hydrochloride monohydrate (C12H8N2HClH2OC_{12}H_8N_2·HCl·H_2O). In a representative protocol , 0.35 g of FeSO47H2OFeSO_4·7H_2O (1.26 mmol) and 0.80 g of C12H8N2HClH2OC_{12}H_8N_2·HCl·H_2O (2.89 mmol) were dissolved in 25 mL of deionized water. Stirring at room temperature produced a dark red solution, characteristic of this compound’s formation.

Reaction:

FeSO47H2O+3C12H8N2HClH2O[Fe(phen)3]SO4+3HCl+8H2OFeSO4·7H2O + 3C{12}H8N2·HCl·H2O \rightarrow [Fe(phen)3]SO4 + 3HCl + 8H_2O

Table 1: Stoichiometric Quantities for this compound Synthesis

ComponentMass (g)Moles (mmol)Role
FeSO47H2OFeSO_4·7H_2O0.351.26Iron source
C12H8N2HClH2OC_{12}H_8N_2·HCl·H_2O0.802.89Ligand precursor
Ethanol (for crystallization)20 mLSolvent modifier

Alternative Ligand Sources

While 1,10-phenanthroline is standard, its hydrochloride monohydrate derivative is often substituted to enhance solubility. This variant introduces chloride ions, necessitating adjustments in stoichiometry to account for protonation effects .

Analytical Validation of this compound Concentration

UV-Vis Spectrophotometry

A diluted this compound solution (1 mL stock + 9 mL H2OH_2O) exhibited a λₘₐₓ at 510 nm, aligning closely with literature values (508 nm) . The molar absorptivity (εε) was calculated using Beer-Lambert law:

A=εclA = ε \cdot c \cdot l

For A=0.192A = 0.192, c=0.0025 Mc = 0.0025\ M, and l=1 cml = 1\ cm:

ε=0.1920.0025×1=76.8 Lmol1cm1ε = \frac{0.192}{0.0025 \times 1} = 76.8\ L·mol^{-1}·cm^{-1}

This diverged from literature εε (~11,000 Lmol1cm1L·mol^{-1}·cm^{-1}), suggesting incomplete complexation or impurities .

Redox Titration with Potassium Periodate (KIO4KIO_4KIO4)

A 0.025 M KIO4KIO_4 solution oxidized this compound’s Fe²⁺ to Fe³⁺, with a stoichiometric ratio of 1:5 (this compound:KIO4KIO_4) . Titration of 10 mL diluted this compound required 12.4 mL KIO4KIO_4, yielding:

This compound concentration=0.025 M×12.4 mL10 mL×5=0.0062 M\text{this compound concentration} = \frac{0.025\ M \times 12.4\ mL}{10\ mL \times 5} = 0.0062\ M

Discrepancies from expected values (0.0025 M) highlighted potential calibration errors or side reactions.

Factors Influencing Synthesis Efficiency

  • Ligand Purity : Hydrochloride derivatives may introduce excess chloride, altering reaction dynamics .

  • Crystallization Conditions : Ethanol volume and cooling rate affect FeSO47H2OFeSO_4·7H_2O crystal size and purity .

  • Oxidizing Agent Selection : KIO4KIO_4’s colorless nature aids endpoint detection, whereas Ce(SO4)2Ce(SO_4)_2’s yellow hue complicates visual analysis .

Industrial and Research Applications

This compound’s redox sensitivity underpins its role in the Belousov-Zhabotinsky (BZ) reaction, where it catalyzes oscillatory chemical waves . Recent studies utilized 0.025 M this compound in unstirred batch reactors to model chaotic phase dynamics, demonstrating its stability under diverse conditions.

Scientific Research Applications

Analytical Chemistry

Ferroin is primarily used as a redox indicator in titrations and electrochemical analyses due to its distinct color change from red to yellow upon oxidation. This property makes it invaluable in determining the concentration of reducing agents.

Key Applications:

  • Titration: this compound is utilized in redox titrations to indicate endpoint changes.
  • Electrochemical Sensors: It serves as a redox-active component in sensors that monitor biological and chemical processes.

Table 1: this compound Applications in Analytical Chemistry

Application TypeDescriptionReference
Redox TitrationEndpoint detection for reducing agents
Electrochemical SensorMonitoring redox reactions in biological samples

Environmental Science

This compound has been explored for its potential in environmental remediation processes. Notably, it can act as a catalyst in Fenton-like reactions for degrading organic pollutants.

Case Study: Dyes Degradation

A study demonstrated that this compound could effectively degrade azo dyes through a photo-Fenton-like process under UVA irradiation. The degradation efficiencies were significant, achieving up to 96% reduction for methylene blue and 94% for methyl red.

Table 2: Dyes Degradation Using this compound

Dye TypeInitial Concentration (mg/L)Degradation Efficiency (%)Reaction Conditions
Methylene Blue1.3396pH 5.2-5.4, UVA, 165 min
Methyl Red2.6794pH 5.2-5.4, UVA, 165 min

This study highlights the dual role of this compound as both a catalyst and a waste recycling agent, enhancing waste management practices by utilizing laboratory residues effectively .

Materials Science

This compound's electrochemical properties have led to its application in materials science, particularly in the characterization of materials with silver aggregates.

Case Study: Silver Sodalites

This compound serves as a sensitive indicator to differentiate between internal and external silver aggregates within microporous materials such as silver sodalites. This application is crucial for developing advanced materials with specific functionalities .

Table 3: this compound Applications in Materials Science

Material TypeApplication DescriptionReference
Silver SodalitesIndicator for silver location within microporous media

Biological Applications

This compound has been utilized in biological studies to assess redox states and metabolic processes. Its ability to act as a redox-active indicator allows researchers to monitor cellular conditions effectively.

Key Findings:

  • Studies have shown that this compound can help visualize redox homeostasis in living cells, providing insights into metabolic changes during disease progression .

Table 4: Biological Applications of this compound

Application TypeDescriptionReference
Redox HomeostasisMonitoring cellular redox states

Mechanism of Action

Ferroin exerts its effects through its ability to undergo reversible redox reactions. The iron center in this compound can switch between ferrous (Fe²⁺) and ferric (Fe³⁺) states, facilitating electron transfer processes. This redox activity is crucial for its function as an indicator and catalyst. The molecular targets include various organic and inorganic substrates that participate in redox reactions .

Comparison with Similar Compounds

Structural Analogs: Ferriin

Ferriin, the oxidized form of Ferroin (Fe³⁺-phenanthroline complex), shares identical ligands but differs in oxidation state. Both decompose in strong acidic conditions, limiting their stability in low-pH environments .

Functional Analogs: Chromium EDTA (CrEDTA)

CrEDTA, a chromium(III)-ethylenediaminetetraacetic acid complex, serves as a redox-active chelate but differs in metal center and ligand structure. Unlike this compound, CrEDTA exhibits minimal interaction with albumin, resulting in distinct photothermal behaviors. For instance, this compound-albumin complexes act as localized heat sources under light exposure, reducing overall signal intensity, whereas CrEDTA’s lack of interaction preserves signal linearity with concentration .

Catalytic Analogs: Cerium(IV) Ions

Cerium(IV) sulfate is a non-chelated ionic catalyst used in alternative BZ reaction formulations. While Cerium(IV) avoids ligand-based decomposition issues, it lacks this compound’s colorimetric redox-indicating capability. Adjusting acid concentration (e.g., reducing H₂SO₄ from 0.07 mol dm⁻³) slows the Cerium(IV)-catalyzed BZ reaction, whereas this compound’s activity is less dependent on acid strength .

Research Findings and Data Tables

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Metal Center Ligands Redox Activity Stability in Acid Interaction with Albumin Typical Conc. (mol dm⁻³) Key Applications
This compound Fe²⁺ 1,10-phenanthroline High Low High 3 × 10⁻³ BZ reaction, Photothermal studies
CrEDTA Cr³⁺ EDTA Moderate High Low Not specified Chelation therapy, Analytics
Cerium(IV) Ce⁴⁺ None High High None reported 0.05–0.1 (inferred) BZ reaction (non-indicator)
Ferriin Fe³⁺ 1,10-phenanthroline High Low Moderate (assumed) 3 × 10⁻³ Redox product, Catalysis

Key Observations:

  • Stability : this compound and ferriin degrade in strong acids, whereas Cerium(IV) and CrEDTA remain stable.
  • Albumin Interaction : this compound’s strong binding to albumin enables unique photothermal applications, unlike CrEDTA .
  • Catalytic Flexibility : this compound’s color-changing redox activity provides an advantage over Cerium(IV) in real-time reaction monitoring .

Biological Activity

Ferroin, a complex formed between iron(II) and 1,10-phenanthroline, is widely recognized for its applications in analytical chemistry, particularly in redox titrations. However, its biological activity extends beyond mere analytical utility. This article explores the biological activities of this compound, focusing on its roles in catalysis, photochemistry, and interactions with biological molecules.

1. Overview of this compound

This compound is characterized by its vibrant orange-red color, resulting from the Fe(II) complex with phenanthroline. It serves as a redox indicator and is commonly used in various chemical analyses due to its distinct absorption properties in the UV-visible spectrum.

Chemical Structure:

  • Formula: [Fe(C12H8N2)3]^{2+}
  • Molar Mass: Approximately 392.25 g/mol

2. Catalytic Activity in Fenton-like Reactions

This compound has been demonstrated to act as a catalyst in Fenton-like processes, which are critical for the degradation of organic pollutants. A study highlighted that this compound can be activated under UVA irradiation in mildly acidic media, enhancing the degradation of dyes such as methyl red and methylene blue by producing hydroxyl radicals through a photo-Fenton-like mechanism .

Table 1: Degradation Efficiency of Dyes Using this compound

DyeInitial ConcentrationDegradation (%)pH Range
Methyl Red1.4 mg L^-194%5.2 - 5.4
Methylene Blue1.33 mg L^-196%5.2 - 5.4

This catalytic activity suggests that this compound can be recycled as a valuable resource in wastewater treatment processes, converting a laboratory waste product into an effective catalyst for environmental remediation.

3. Interaction with Biological Molecules

This compound's interaction with biological molecules has been studied extensively, particularly regarding its potential cytotoxic effects and its role in biochemical assays.

3.1 Cytotoxicity Studies

Research indicates that this compound may induce DNA cleavage through Fenton-type reactions involving hydroxyl radicals . This property raises concerns regarding its cytotoxicity when used in biological systems. The cytotoxic effects are primarily linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage.

3.2 Spectrophotometric Applications

This compound is also utilized in spectrophotometric studies to analyze interactions with amino acids and other biomolecules. For instance, a study demonstrated the stoichiometric reaction between this compound(III) and tryptophan, revealing a 1:1 molar ratio indicative of their interaction . This interaction was monitored using UV-visible spectroscopy at specific wavelengths (e.g., λmax = 590 nm).

Table 2: Spectrophotometric Data of this compound-Tryptophan Interaction

Tryptophan Concentration (µg/mL)Absorbance at λmax = 590 nm
41.0580.320
61.590.305
82.120.290
123.20.275
143.70.260

These findings underscore this compound's utility as an analytical tool for studying biochemical interactions.

4.1 Environmental Applications

A notable case study involved the use of this compound in treating chemical waste containing dyes through advanced oxidation processes (AOPs). The study demonstrated significant reductions in dye concentrations using optimized conditions involving this compound as a catalyst . This application not only highlights this compound's effectiveness but also its potential role in sustainable waste management practices.

4.2 Biochemical Assays

This compound has been employed in various biochemical assays due to its sensitivity and specificity for iron detection and redox reactions. Its ability to indicate changes in oxidation states makes it valuable for studying enzyme kinetics and metabolic pathways.

5. Conclusion

This compound exhibits significant biological activity beyond its traditional use as a redox indicator in analytical chemistry. Its catalytic properties in Fenton-like reactions make it an important compound for environmental applications, particularly in wastewater treatment processes aimed at degrading organic pollutants. Furthermore, its interactions with biomolecules offer insights into its potential cytotoxic effects and utility in biochemical assays.

Future research should focus on elucidating the mechanisms underlying this compound's biological activities and exploring safer alternatives or modifications that could mitigate cytotoxic risks while retaining its beneficial properties.

Q & A

Basic Research Questions

Q. What experimental parameters should be optimized when using Ferroin as a redox indicator in titrimetric analysis?

  • Methodological Answer : To ensure accuracy, systematically test:

  • Concentration : Determine the optimal this compound concentration (e.g., 0.01–0.1 mM) via calibration curves correlating absorbance with redox potential .
  • pH Range : Perform titrations across pH 2–8 to identify stability thresholds using buffers (e.g., acetate, phosphate). Monitor color transitions spectrophotometrically .
  • Interference Effects : Screen for competing ions (e.g., Cu²⁺, Fe³⁺) using masking agents like EDTA, and validate via spike-and-recovery experiments .

Q. How can researchers validate this compound’s selectivity in complex matrices (e.g., environmental samples)?

  • Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time):

  • Population : Target analyte (e.g., Fe²⁺ in groundwater).
  • Intervention : this compound-based titration with standard chelators.
  • Comparison : ICP-MS or AAS as reference methods.
  • Outcome : % recovery and RSD ≤5%.
  • Time : 24-hour stability tests .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s redox behavior across studies with varying ligand environments?

  • Methodological Answer :

  • Data Triangulation : Compare kinetic data (e.g., rate constants) from stopped-flow spectroscopy, cyclic voltammetry, and DFT simulations .
  • Controlled Variables : Isolate ligand effects by synthesizing this compound analogues (e.g., substituting 1,10-phenanthroline with 2,2’-bipyridyl) and measuring redox potentials .
  • Statistical Analysis : Use ANOVA to test significance of discrepancies (p <0.05) and apply the FINER criteria to refine hypotheses (e.g., novel ligand-steric effects) .

Q. What strategies are effective for integrating this compound into novel sensor architectures (e.g., graphene oxide composites)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Optimize composite ratios (e.g., this compound:GO wt%) via response surface methodology.
  • Characterization : Validate immobilization efficiency using XPS for surface composition and EIS for electron transfer kinetics .
  • Validation : Benchmark against commercial sensors (e.g., ORP electrodes) in real-time monitoring scenarios .

Q. Methodological Frameworks for this compound Research

FrameworkApplication to this compound StudiesKey References
FINER Assess feasibility of synthesizing this compound derivatives under inert atmospheres.
PICOT Define clinical/biomedical applications (e.g., intracellular redox sensing).
PEO Study population (e.g., microbial cultures) exposed to this compound-mediated redox shifts.

Q. Data Analysis and Reporting Standards

  • Contradiction Mitigation : Document raw datasets (e.g., absorbance vs. potential curves) in supplementary materials with metadata (instrument settings, sample prep) .
  • Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data sharing via platforms like Zenodo or ChemRxiv .

Q. Literature Review and Synthesis

  • Systematic Search : Use Boolean operators in SciFinder (This compound AND (redox OR "electron transfer")) and filter by study type (e.g., kinetics, thermodynamics) .
  • Critical Appraisal : Evaluate bias in historical studies using tools like ROBIS (Risk of Bias in Systematic Reviews) for experimental design transparency .

Properties

IUPAC Name

iron(2+);1,10-phenanthroline;sulfate
Source PubChem
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InChI

InChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q;;;+2;/p-2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CIWXFRVOSDNDJZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]S(=O)(=O)[O-].[Fe+2]
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Molecular Formula

C36H24FeN6O4S
Source PubChem
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Related CAS

14708-99-7 (Parent)
Record name 1,10-Phenanthroline ferrous sulfate
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DSSTOX Substance ID

DTXSID8065799
Record name Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1)
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Molecular Weight

692.5 g/mol
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Physical Description

Aqueous solution (99.9% water); [Aldrich MSDS]
Record name 1,10-Phenanthroline ferrous sulfate
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CAS No.

14634-91-4
Record name Tris(1,10-phenanthroline)iron(II) sulfate
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Record name Tris(1,10-phenanthroline-N1,N10)iron sulphate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Sulfamyl isocyanate
Sulfamyl isocyanate
Ferroin
Sulfamyl isocyanate
Sulfamyl isocyanate
Ferroin
Sulfamyl isocyanate
Ferroin
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Sulfamyl isocyanate
Ferroin
Sulfamyl isocyanate
Sulfamyl isocyanate
Ferroin
Sulfamyl isocyanate
Sulfamyl isocyanate
Ferroin

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